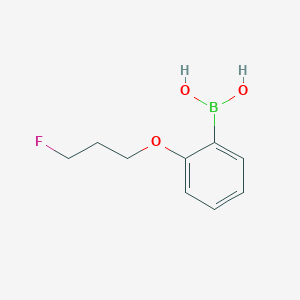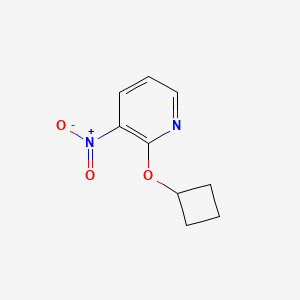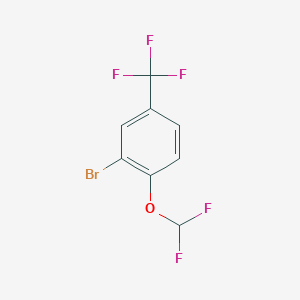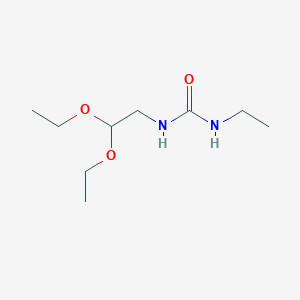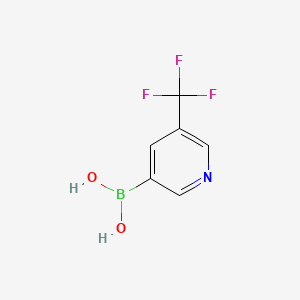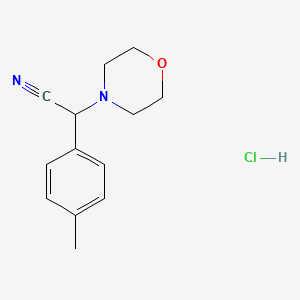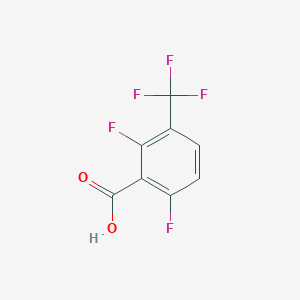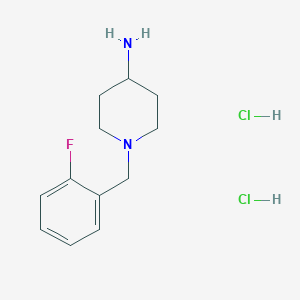
1-Boc-6-bromo-3-cyanoacetylindole
Vue d'ensemble
Description
1-Boc-6-bromo-3-cyanoacetylindole is a multifaceted chemical compound with the molecular formula C16H15BrN2O3 and a molecular weight of 363.21 g/mol . This compound is characterized by the presence of several functional groups, including a bromine atom at the 6th position, a cyanoacetyl group at the 3rd position, and a tert-butyloxycarbonyl (Boc) protecting group on the indole ring. These features make it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.
Mécanisme D'action
Target of Action
The compound is known to be used in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound may interact with organoboron reagents and palladium catalysts in this process .
Mode of Action
The compound contains several functional groups that can be used for further chemical transformations. The cyanoacetyl group is a versatile building block for creating more complex molecules, while the Boc (tert-butyloxycarbonyl) protecting group can be used to selectively modify the indole ring.
Biochemical Pathways
Result of Action
Méthodes De Préparation
The synthesis of 1-Boc-6-bromo-3-cyanoacetylindole typically involves multiple steps, starting with the functionalization of the indole ringThe Boc protecting group is then added to the nitrogen atom of the indole ring to stabilize the compound and prevent unwanted reactions .
Industrial production methods may involve the use of advanced techniques such as Sonogashira coupling and palladium-catalyzed reactions to achieve high yields and purity . These methods are optimized to ensure the efficient and cost-effective production of the compound on a large scale.
Analyse Des Réactions Chimiques
1-Boc-6-bromo-3-cyanoacetylindole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other functional groups using reagents such as .
Oxidation and Reduction Reactions: The cyanoacetyl group can undergo oxidation or reduction under specific conditions to form different products.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free indole derivative.
Common reagents used in these reactions include palladium catalysts , strong acids , and nucleophiles . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Boc-6-bromo-3-cyanoacetylindole finds extensive use in various fields of scientific research:
Organic Synthesis: The compound serves as a versatile building block for creating more complex molecules.
Medicinal Chemistry: The indole core structure is found in many biologically active molecules.
Material Science:
Comparaison Avec Des Composés Similaires
1-Boc-6-bromo-3-cyanoacetylindole can be compared with other indole derivatives such as:
- 1-Boc-6-chloro-3-cyanoacetylindole
- 1-Boc-6-fluoro-3-cyanoacetylindole
- 1-Boc-6-iodo-3-cyanoacetylindole
These compounds share similar structural features but differ in the halogen atom at the 6th position. The unique combination of the bromine atom and the cyanoacetyl group in this compound imparts distinct electronic properties and reactivity, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
tert-butyl 6-bromo-3-(2-cyanoacetyl)indole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3/c1-16(2,3)22-15(21)19-9-12(14(20)6-7-18)11-5-4-10(17)8-13(11)19/h4-5,8-9H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJALZBXEBITSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)Br)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


